2-(2-Chloroacetamido)-3-methylbenzoic acid
Overview
Description
2-(2-Chloroacetamido)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloroacetamido group attached to the benzene ring
Mechanism of Action
Target of Action
Compounds with a similar chloroacetamido moiety are known to act on nerve endings or around nerve trunks . They combine with specific sodium ion (Na+) channel sites on the nerve membrane .
Mode of Action
The compound’s interaction with its targets results in changes to the membrane potential. This is achieved by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses . This action reversibly blocks the generation and conduction of sensory nerve impulses .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve the disruption of normal neuronal activity due to the blocking of sodium ion channels. This could result in temporary relief from pain, as seen with other local anesthetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroacetamido)-3-methylbenzoic acid typically involves the reaction of 3-methylbenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The general reaction scheme is as follows:
3-methylbenzoic acid+chloroacetyl chloride→2-(2-Chloroacetamido)-3-methylbenzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroacetamido)-3-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols or amines.
Hydrolysis: Formation of 3-methylbenzoic acid and chloroacetamide.
Scientific Research Applications
2-(2-Chloroacetamido)-3-methylbenzoic acid has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients.
Chemical Research: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroacetamido-3-methylbenzoic acid
- 4-(2-Chloroacetamido)benzoic acid
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
2-(2-Chloroacetamido)-3-methylbenzoic acid is unique due to the presence of both the chloroacetamido group and the methyl group on the benzene ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6-3-2-4-7(10(14)15)9(6)12-8(13)5-11/h2-4H,5H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTBQDIFXCKZQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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